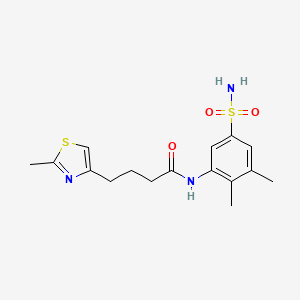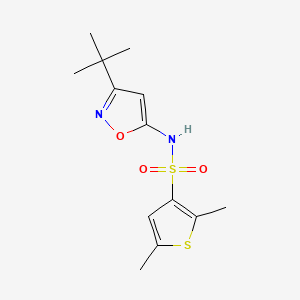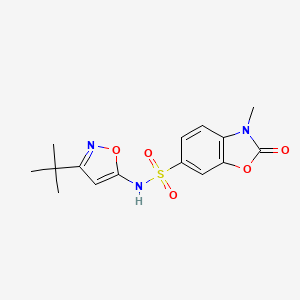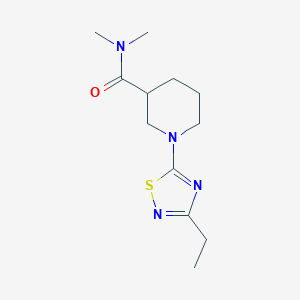![molecular formula C14H19N5O2S2 B7078457 4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7078457.png)
4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide: is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur, nitrogen, and carbon atoms. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide typically involves the following steps:
Formation of 3-Ethyl-1,2,4-thiadiazole: : This can be achieved by reacting ethyl hydrazinecarbothioamide with carbon disulfide in the presence of an acid catalyst.
Piperazine Derivative Formation: : Piperazine is reacted with the 3-Ethyl-1,2,4-thiadiazole to form the piperazine derivative.
Sulfonamide Formation: : The final step involves the reaction of the piperazine derivative with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and other reduced derivatives.
Substitution: : Amides and other substituted derivatives.
Scientific Research Applications
4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential antimicrobial and antifungal properties.
Medicine: : Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide: is compared with other thiadiazole derivatives, such as thiadiazole-5-carboxylic acid and thiadiazole-5-carboxamide . These compounds share similar structural features but may differ in their biological activities and applications.
List of Similar Compounds
Thiadiazole-5-carboxylic acid
Thiadiazole-5-carboxamide
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES)
1,3,4-Thiadiazole derivatives
Properties
IUPAC Name |
4-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S2/c1-2-13-16-14(22-17-13)19-9-7-18(8-10-19)11-3-5-12(6-4-11)23(15,20)21/h3-6H,2,7-10H2,1H3,(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJILHZOTAMTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-yl)-5,5-dimethyloxolane-2-carboxamide](/img/structure/B7078406.png)
![3-oxo-N-[(4-propoxyphenyl)methyl]-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide](/img/structure/B7078413.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B7078422.png)
![2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide](/img/structure/B7078425.png)
![[3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7078427.png)
![N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7078433.png)
![(3-Fluorophenyl)-[4-(3-hydroxy-5-methylpyridine-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7078444.png)
![2-(4-methylphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]piperidine-1-carboxamide](/img/structure/B7078450.png)

![5-[2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-methylamino]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7078472.png)

